molecular formula C17H20F3N5 B5453365 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine

Cat. No.: B5453365
M. Wt: 351.4 g/mol
InChI Key: ABZWXTNERBZXTK-UHFFFAOYSA-N
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Description

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoropropyl group

Properties

IUPAC Name

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5/c1-13-12-21-6-4-15(13)24-8-10-25(11-9-24)16-22-7-3-14(23-16)2-5-17(18,19)20/h3-4,6-7,12H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZWXTNERBZXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCN(CC2)C3=NC=CC(=N3)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and trifluoropropyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

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